molecular formula C9H4ClN3O3 B12901041 5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 78620-15-2

5-(5-Chloro-1,3-benzoxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12901041
CAS No.: 78620-15-2
M. Wt: 237.60 g/mol
InChI Key: NXIPAFMSTLUXKR-UHFFFAOYSA-N
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Description

5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one: is a chemical compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 5-chlorobenzo[d]oxazole with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of hydrazides with carbon disulfide followed by oxidation. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while nucleophilic substitution can result in the replacement of the chlorine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that these derivatives may possess anti-inflammatory, analgesic, and antitumor properties.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
  • (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
  • 5-Chlorobenzo[d]oxazol-2-amine hydrochloride

Uniqueness

Compared to similar compounds, 5-(5-Chlorobenzo[d]oxazol-2-yl)-1,3,4-oxadiazol-2(3H)-one stands out due to its unique oxadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Properties

CAS No.

78620-15-2

Molecular Formula

C9H4ClN3O3

Molecular Weight

237.60 g/mol

IUPAC Name

5-(5-chloro-1,3-benzoxazol-2-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H4ClN3O3/c10-4-1-2-6-5(3-4)11-7(15-6)8-12-13-9(14)16-8/h1-3H,(H,13,14)

InChI Key

NXIPAFMSTLUXKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C3=NNC(=O)O3

Origin of Product

United States

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